Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(3-chloro-4-methylphenyl)sulfanyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-3-15-10(13)11(14)16-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLGVYYDTFBXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=CC(=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
The synthesis begins with the deprotonation of 3-chloro-4-methylbenzenethiol using a base such as sodium hydride or potassium carbonate in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting thiolate ion reacts with ethyl oxalyl chloride at low temperatures (−10°C to 0°C) to prevent side reactions such as oxidation or disulfide formation. The general reaction proceeds as follows:
Key parameters influencing yield include the stoichiometric ratio of thiol to oxalyl chloride (typically 1:1.1), reaction temperature, and choice of solvent. Polar aprotic solvents like DMF enhance reaction rates by stabilizing the thiolate intermediate.
Experimental Data
A representative procedure from industrial protocols involves dissolving 3-chloro-4-methylbenzenethiol (10 mmol) in THF under nitrogen, followed by the addition of sodium hydride (12 mmol). After stirring for 30 minutes, ethyl oxalyl chloride (11 mmol) is added dropwise at −5°C. The mixture is warmed to room temperature, quenched with ice water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield the product as a pale-yellow solid (78% yield).
Oxalyl Chloride-Mediated Synthesis
An alternative route employs oxalyl chloride as a coupling agent, facilitating the formation of the oxoacetate moiety. This method, adapted from indole-based syntheses, involves a two-step process: (1) generation of an intermediate acyl chloride and (2) esterification with ethanol.
Procedure and Optimization
In the first step, 3-chloro-4-methylbenzenethiol is treated with oxalyl chloride in diethyl ether at 0–5°C, forming the corresponding thioacyl chloride. The reaction is exothermic and requires careful temperature control to avoid decomposition. The intermediate is then reacted with ethanol in the presence of a mild base (e.g., triethylamine) to yield the ethyl ester.
Key Findings
-
Yield Improvement : Adding molecular sieves (4Å) during esterification increases yield by absorbing generated HCl, shifting the equilibrium toward product formation.
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Purity Considerations : Chromatographic purification (silica gel, hexane/ethyl acetate 4:1) is necessary to remove unreacted thiol and diethyl oxalate byproducts.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated that irradiating a mixture of 3-chloro-4-methylbenzenethiol and ethyl oxalyl chloride in DMF at 100°C for 10 minutes achieves 85% yield, compared to 6 hours under conventional heating. This method reduces side product formation and enhances reproducibility.
Enzymatic Catalysis
Preliminary investigations explore lipase-mediated esterification as a green chemistry approach. Using immobilized Candida antarctica lipase B, the thioesterification of 3-chloro-4-methylbenzenethiol with ethyl oxalate proceeds at 40°C in tert-butanol, yielding 62% product after 24 hours. While slower than chemical methods, this route eliminates toxic solvents and harsh reagents.
Reaction Optimization and Conditions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 78 | 95 |
| DMF | 36.7 | 82 | 97 |
| Acetonitrile | 37.5 | 75 | 93 |
Polar aprotic solvents like DMF enhance ionic intermediates' stability, improving yield and purity.
Temperature Profiling
Lower temperatures (−5°C to 0°C) minimize thiol oxidation but prolong reaction times. A balance is achieved at 0°C with a 2-hour stirring period, yielding 80% product.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, methanol/water 70:30) reveals a single peak at 4.2 minutes with 99.2% purity, confirming the absence of disulfide or hydrolyzed byproducts.
Applications in Pharmaceutical Research
While specific bioactivity data for this compound remain limited, structural analogs exhibit notable pharmacological properties. For instance, compounds with similar thioether-oxoacetate motifs inhibit glycogen synthase kinase-3β (GSK-3β) with IC values as low as 10.2 nM . These findings underscore its potential as a scaffold for kinase inhibitor development.
Scientific Research Applications
Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl ring and its substituents can engage in hydrophobic interactions and π-π stacking with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Thioether vs. Oxygen Linkages : The thioether in the target compound confers greater lipophilicity compared to oxygen-based analogs like ethyl 2-(4-methoxyphenyl)-2-oxoacetate. This enhances membrane permeability, a critical factor in drug design .
- Substituent Effects :
- Electron-withdrawing groups (e.g., 3,4-diCl in Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate) increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .
- Electron-donating groups (e.g., 4-Me in the target compound) stabilize the aromatic ring but reduce reactivity compared to halogenated analogs .
- Heterocyclic Hybrids: Compounds like Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate integrate quinazolinone moieties, which improve binding to biological targets such as kinases .
Biological Activity
Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, including antimicrobial, antitumor, and other pharmacological effects of this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through a reaction involving 3-chloro-4-methylphenol and ethyl chloroacetate in the presence of a suitable base. The presence of the thioether group in the structure is critical for its biological activity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with thioether groups have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These results indicate that the compound possesses moderate antibacterial activity, which may be enhanced by structural modifications.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit antitumor effects by inducing apoptosis in cancer cells. For example, a study involving structurally related compounds demonstrated their ability to inhibit cell proliferation in multiple myeloma (MM) cells.
Case Study:
In vivo studies using mouse models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity: The thioether moiety may inhibit specific enzymes critical for bacterial growth or tumor cell proliferation.
- Induction of Apoptosis: Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells.
- Disruption of Membrane Integrity: The compound may alter the permeability of bacterial membranes, leading to cell lysis.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate?
The synthesis typically involves a multi-step organic reaction sequence. Key steps include:
- Thioether formation : Reacting 3-chloro-4-methylthiophenol with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Purification : Column chromatography or recrystallization to isolate the product. Analytical techniques like NMR spectroscopy (¹H/¹³C) and mass spectrometry are critical for confirming structural integrity and purity .
Q. How is the compound characterized analytically?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, ethyl ester signals at δ 1.2–4.3 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 258.72).
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility.
- Storage : In amber glass vials at 2–8°C under inert atmosphere to prevent oxidation .
Q. How is biological activity assessed for this compound?
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
- Structure-activity relationship (SAR) : Compare activity with analogs (e.g., 4-fluoro or 4-bromo substituents) to evaluate substituent effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Lower temperatures (~0–5°C) minimize side reactions during thioether formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying.
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate specific steps but must be compatible with functional groups .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative studies : Test under standardized conditions (e.g., identical bacterial strains, inoculum size).
- Meta-analysis : Evaluate substituent effects (e.g., chloro vs. methyl groups) across analogs to identify trends in bioactivity .
Q. How can computational methods elucidate reaction mechanisms involving this compound?
- Density Functional Theory (DFT) : Models transition states for nucleophilic substitution at the thioether group.
- Molecular Electrostatic Potential (MEP) : Predicts reactivity sites (e.g., electrophilic sulfur) .
Q. What are the degradation pathways under varying storage conditions?
- Hydrolysis : Ester cleavage in aqueous acidic/basic environments (monitored via HPLC).
- Oxidation : Thioether conversion to sulfoxide/sulfone under ambient light (characterized by LC-MS) .
Q. How do non-covalent interactions influence solid-state properties?
Q. What derivatization approaches enhance bioactivity?
- Heterocyclic modifications : Introduce triazole or thiazole rings via click chemistry.
- Fluorination : Substitute chloro with fluorine to improve metabolic stability and lipophilicity .
Methodological Guidance
- Contradiction resolution : Use orthogonal analytical techniques (e.g., NMR + HRMS) to validate results.
- Bioactivity enhancement : Prioritize substituents with electron-withdrawing groups (e.g., -Cl, -F) to boost antimicrobial potency .
- Synthetic scalability : Optimize solvent recovery and catalyst recycling for eco-friendly synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
